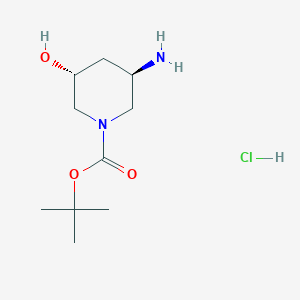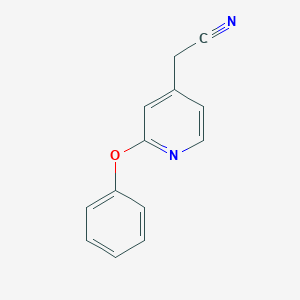
2-(2-Phenoxypyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Phenoxypyridin-4-yl)acetonitrile” is a chemical compound with the molecular formula C13H10N2O . It has a molecular weight of 210.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10N2O/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12/h1-5,7,9-10H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully specified in the available resources .Scientific Research Applications
Helix-Helix Interactions
A study by Stefankiewicz et al. (2011) explored the helix-helix interactions in similar compounds, highlighting the role of weak interactions like CH⋯π in the structural formation of these molecules. This research offers insights into the molecular interactions and structural arrangement of compounds like 2-(2-Phenoxypyridin-4-yl)acetonitrile (Stefankiewicz, A., Cian, A., & Harrowfield, J., 2011).
Synthesis of Electroactive Phenol-Based Polymers
Kaya and Aydın (2012) conducted a study on the synthesis of electroactive phenol-based polymers using similar phenol compounds. Their research could provide valuable insights into developing new materials with potential applications in electronics and sensing technologies (Kaya, I., & Aydın, A., 2012).
Antibacterial Activity of Cyanopyridine Derivatives
Bogdanowicz et al. (2013) examined the antibacterial activity of cyanopyridine derivatives, a category to which this compound belongs. Their findings on the minimal inhibitory concentration values suggest potential applications in developing new antibacterial agents (Bogdanowicz, A., et al., 2013).
Synthesis and Structure of Metal Complexes
The study by Castro et al. (1993) on the synthesis and structure of metal complexes, including those using similar compounds, reveals important information on the coordination chemistry and potential applications in catalysis or materials science (Castro, J., et al., 1993).
Voltammetric and Spectroelectrochemical Studies
Schwarz et al. (2003) focused on the electrochemical behavior of similar phenol compounds, offering insights into their electrochemical properties and potential applications in electrochemical sensors or energy storage devices (Schwarz, J., et al., 2003).
Photosubstitution Reactions
Hecker, Fanwick, and McMillin (1991) researched the photosubstitution reactions of related complexes, which could be relevant for understanding the photochemical properties of this compound in applications like photodynamic therapy or photochemical synthesis (Hecker, C., Fanwick, P., & McMillin, D., 1991).
Synthesis of Mercapto-Pyridine Derivatives
Miszke et al. (2008) synthesized mercapto-pyridine derivatives, indicating potential applications in drug discovery and development for compounds similar to this compound (Miszke, A., et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(2-phenoxypyridin-4-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12/h1-5,7,9-10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENFOSTZOPFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
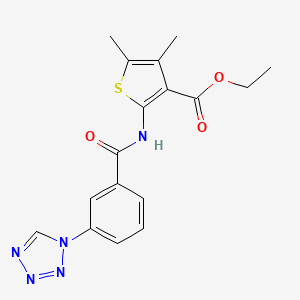
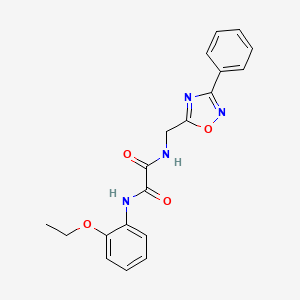
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
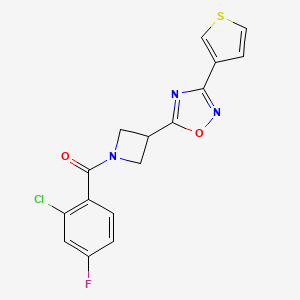
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide](/img/structure/B2355345.png)

![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)

